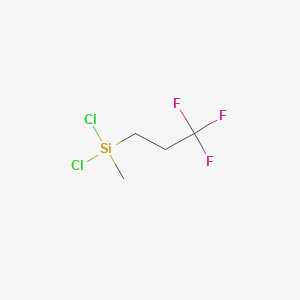

(3,3,3-Trifluoropropyl)methyldichlorosilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dichloro-methyl-(3,3,3-trifluoropropyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl2F3Si/c1-10(5,6)3-2-4(7,8)9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHABWQNEJUUFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCC(F)(F)F)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2F3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027290 | |

| Record name | Silane, dichloromethyl(3,3,3-trifluoropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, dichloromethyl(3,3,3-trifluoropropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

675-62-7 | |

| Record name | Dichloromethyl(3,3,3-trifluoropropyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,3,3-Trifluoropropyl)methyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000675627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, dichloromethyl(3,3,3-trifluoropropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, dichloromethyl(3,3,3-trifluoropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloromethyl(3,3,3-trifluoropropyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3,3,3-TRIFLUOROPROPYL)METHYLDICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38XGW8M24K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(3,3,3-Trifluoropropyl)methyldichlorosilane chemical properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties, synthesis, reactivity, and applications of (3,3,3-Trifluoropropyl)methyldichlorosilane (CAS No. 675-62-7). This versatile organosilicon compound serves as a critical building block in the synthesis of advanced fluorosilicone materials, which are of significant interest in various high-performance applications, including the pharmaceutical and medical device industries.

Core Chemical and Physical Properties

This compound is a colorless, clear liquid with a pungent odor.[1] It is a moisture-sensitive compound that requires careful handling.[2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C4H7Cl2F3Si | [2] |

| Molecular Weight | 211.09 g/mol | [2] |

| Appearance | Clear, colorless liquid | [2][3] |

| Boiling Point | 121 °C | [2] |

| Density | 1.261 g/mL | [2] |

| Refractive Index (@ 20°C) | 1.3805 - 1.3855 | [3] |

| Flash Point | 15 °C | [2] |

| CAS Number | 675-62-7 | [2] |

| InChI Key | OHABWQNEJUUFAV-UHFFFAOYSA-N | [2] |

| SMILES | C--INVALID-LINK--(Cl)CCC(F)(F)F | [2] |

Synthesis and Experimental Protocols

The primary industrial synthesis route for this compound is the catalytic hydrosilylation of 3,3,3-trifluoropropene with methyldichlorosilane.[4] This reaction involves the addition of the Si-H bond across the carbon-carbon double bond of the alkene.

Representative Experimental Protocol: Synthesis

Objective: To synthesize this compound via platinum-catalyzed hydrosilylation.

Materials:

-

Methyldichlorosilane (CH3SiHCl2)

-

3,3,3-Trifluoropropene (CF3CH=CH2)

-

Speier's catalyst (H2PtCl6 solution in isopropanol) or Karstedt's catalyst.[5]

-

Anhydrous toluene (solvent)

-

High-pressure reactor equipped with a magnetic stirrer, thermocouple, and gas inlet.

Procedure:

-

The high-pressure reactor is rendered inert by purging with dry nitrogen or argon.

-

Anhydrous toluene and the platinum catalyst (typically at a concentration of 10-50 ppm relative to the silane) are charged into the reactor.[5]

-

The reactor is sealed and heated to the desired reaction temperature (typically ranging from 80 to 150°C).

-

Methyldichlorosilane is added to the reactor.

-

3,3,3-Trifluoropropene is then slowly introduced into the reactor, maintaining a constant pressure. The reaction is exothermic and may require cooling to control the temperature.

-

The reaction mixture is stirred at the set temperature and pressure for several hours until the consumption of reactants is complete, as monitored by in-situ IR or ex-situ GC analysis.

-

After cooling the reactor to room temperature and venting the excess pressure, the crude product is collected.

-

Purification: The solvent and any low-boiling impurities are removed by distillation at atmospheric pressure. The final product, this compound, is then purified by fractional vacuum distillation.

Chemical Reactivity: Hydrolysis and Polycondensation

The most significant chemical property of this compound is its reactivity towards water and other protic solvents. The two chlorine atoms attached to the silicon are highly susceptible to nucleophilic attack by water, leading to a rapid hydrolysis reaction. This process releases hydrochloric acid (HCl) and forms a transient silanediol intermediate, which is highly unstable and readily undergoes self-condensation.

This condensation process results in the formation of siloxane bonds (Si-O-Si), leading to the creation of linear polymers and cyclic oligomers. This reactivity is fundamental to its primary application as a monomer for producing fluorosilicone polymers.

Representative Experimental Protocol: Hydrolysis for Oligomer Synthesis

Objective: To perform a controlled hydrolysis of this compound to form fluorosilicone oligomers.

Materials:

-

This compound

-

Deionized water

-

A suitable solvent (e.g., toluene or diethyl ether)

-

An HCl scavenger (e.g., sodium bicarbonate or a non-nucleophilic base)

Procedure:

-

A solution of this compound in the chosen solvent is prepared in a reaction flask equipped with a stirrer, dropping funnel, and a condenser.

-

The solution is cooled in an ice bath.

-

A stoichiometric amount of deionized water, often mixed with the same solvent, is added dropwise to the silane solution with vigorous stirring. The reaction is highly exothermic and generates HCl gas.

-

After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours to ensure the condensation reaction proceeds.

-

The reaction mixture is then neutralized by washing with a dilute solution of sodium bicarbonate, followed by washing with deionized water until the aqueous layer is neutral.

-

The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield a mixture of linear and cyclic poly[(3,3,3-trifluoropropyl)methylsiloxane] oligomers.

Applications in Drug Development and Material Science

The primary application of this compound is as a key monomer in the production of fluorosilicone polymers and elastomers.[6] The presence of the trifluoropropyl group imparts unique properties to the resulting silicone materials, including:

-

High Thermal Stability: Resistance to both high and low temperatures.

-

Chemical and Solvent Resistance: Excellent resistance to non-polar solvents, fuels, oils, and aggressive chemicals.

-

Low Surface Energy: Resulting in hydrophobic and oleophobic properties.

-

Biocompatibility: Fluorosilicones can be formulated for use in medical and pharmaceutical applications where biocompatibility and chemical inertness are required.

These properties make fluorosilicones essential materials for seals, O-rings, tubing, and coatings in the aerospace, automotive, and chemical processing industries.[7] In the context of drug development, these materials are valuable for manufacturing components of drug delivery systems, medical devices, and laboratory equipment that require high purity and resistance to chemical degradation.

Analytical and Spectral Characterization

Quality control and structural confirmation of this compound and its derivatives are typically performed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is used to assess the purity of the compound, with typical assays being ≥96.0%.[3] MS provides structural information based on the fragmentation pattern. The NIST Mass Spectrometry Data Center lists major peaks (m/z) for this compound at 113 and 115, corresponding to the [CH3SiCl2]+ fragment with its characteristic chlorine isotope pattern.[8]

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is a rapid method for confirming the identity of the compound by identifying its characteristic functional groups.[3] Expected characteristic absorption peaks include:

-

C-H stretching (in CH3 and CH2): ~2900-3000 cm⁻¹

-

C-F stretching (in CF3): Strong absorptions in the ~1100-1350 cm⁻¹ region.

-

Si-Cl stretching: ~800-850 cm⁻¹ and ~450-600 cm⁻¹

-

Si-C stretching: ~1260 cm⁻¹ (for Si-CH3)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: Would show distinct signals for the methyl group attached to silicon (Si-CH3) and the two methylene groups (-CH2-CH2-) of the propyl chain. The chemical shifts and coupling patterns would confirm their connectivity.

-

¹³C NMR: Would show four distinct carbon signals corresponding to the Si-CH3, -Si-CH2-, -CH2-CF3, and the CF3 carbon.

-

¹⁹F NMR: A single signal (likely a triplet due to coupling with the adjacent CH2 group) would be expected for the three equivalent fluorine atoms of the CF3 group.[9]

-

²⁹Si NMR: A single resonance would confirm the presence of one unique silicon environment.

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.

-

Flammability: It is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and other ignition sources.[2]

-

Corrosivity: The compound causes severe skin burns and eye damage. It reacts with moisture in the air or on skin to produce hydrochloric acid.[2]

-

Reactivity: It reacts rapidly with water, alcohols, and other protic solvents. Containers should be kept tightly closed and stored in a dry, cool, and well-ventilated place.[10]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection when handling this material.

Always consult the latest Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a foundational monomer for the synthesis of high-performance fluorosilicone materials. Its unique combination of a reactive dichlorosilyl group and a chemically inert trifluoropropyl chain allows for the creation of polymers with exceptional thermal, chemical, and physical properties. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and professionals aiming to leverage these advanced materials in demanding applications, from industrial manufacturing to the development of next-generation medical and pharmaceutical products.

References

- 1. innospk.com [innospk.com]

- 2. L16669.22 [thermofisher.com]

- 3. This compound, 97% 25 g | Request for Quote [thermofisher.com]

- 4. scientificspectator.com [scientificspectator.com]

- 5. qualitas1998.net [qualitas1998.net]

- 6. cphi-online.com [cphi-online.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C4H7Cl2F3Si | CID 12666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. (3,3,3-TRIFLUOROPROPYL)DIMETHYLCHLOROSILANE | [gelest.com]

An In-depth Technical Guide to (3,3,3-Trifluoropropyl)methyldichlorosilane (CAS: 675-62-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,3,3-Trifluoropropyl)methyldichlorosilane, with the CAS number 675-62-7, is a pivotal organosilicon compound extensively utilized as a key intermediate in the synthesis of advanced fluorosilicone polymers. Its unique molecular structure, featuring a trifluoropropyl group, imparts exceptional properties such as hydrophobicity, oleophobicity, chemical resistance, and thermal stability to the resulting materials.[1] This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical properties, synthesis and purification methodologies, safety and handling protocols, and diverse applications, with a particular focus on its relevance to the biomedical and pharmaceutical fields.

Chemical and Physical Properties

This compound is a colorless, clear liquid with a pungent odor.[2] It is a highly reactive compound, primarily due to the presence of two chlorine atoms attached to the silicon, which are susceptible to hydrolysis.[3] The trifluoropropyl group is key to the unique properties of the fluorosilicone polymers derived from it.[4]

| Property | Value | Reference(s) |

| CAS Number | 675-62-7 | [5] |

| Molecular Formula | C4H7Cl2F3Si | [5] |

| Molecular Weight | 211.09 g/mol | [5] |

| Boiling Point | 121-122 °C | [6] |

| Density | 1.261 g/mL | [5] |

| Refractive Index | 1.385 | [7] |

| Flash Point | 15 °C | [5] |

| Appearance | Colorless clear liquid | [5] |

| Solubility | Soluble in organic solvents like chloroform and methanol.[8] Reacts rapidly with water.[9] | [8][9] |

| SMILES | C--INVALID-LINK--(Cl)CCC(F)(F)F | [10] |

| InChIKey | OHABWQNEJUUFAV-UHFFFAOYSA-N | [10] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H NMR | 0.5 - 1.0 | Singlet (3H) | Corresponds to the methyl protons on the silicon atom. |

| 1.0 - 1.5 | Multiplet (2H) | Corresponds to the methylene protons adjacent to the silicon atom (-Si-CH₂-). | |

| 2.0 - 2.5 | Multiplet (2H) | Corresponds to the methylene protons adjacent to the trifluoromethyl group (-CH₂-CF₃). | |

| ¹³C NMR | -5 to 5 | Quartet | Carbon of the methyl group attached to silicon. |

| 15 - 25 | Triplet | Methylene carbon adjacent to the silicon atom. | |

| 30 - 40 (q) | Quartet | Methylene carbon adjacent to the trifluoromethyl group. | |

| 120 - 130 (q) | Quartet | Carbon of the trifluoromethyl group. | |

| ¹⁹F NMR | -65 to -75 | Triplet | Corresponds to the fluorine atoms of the trifluoromethyl group.[5] |

Infrared (FTIR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| 2950-2850 | C-H stretching (alkyl) |

| 1450-1400 | CH₂ bending |

| 1350-1150 | C-F stretching |

| 1260 | Si-CH₃ bending |

| 800-850 | Si-C stretching |

| 550-450 | Si-Cl stretching |

Mass Spectrometry (MS) (Predicted Fragmentation)

The mass spectrum is expected to show a molecular ion peak (M+). Common fragmentation patterns for organosilanes include the loss of a methyl group (-15 amu), a chlorine atom (-35/37 amu), and cleavage of the propyl chain.[9][11]

Synthesis and Purification

The primary industrial synthesis of this compound is achieved through the platinum-catalyzed hydrosilylation of 3,3,3-trifluoropropene with methyldichlorosilane.[12]

Experimental Protocol: Platinum-Catalyzed Hydrosilylation (General Procedure)

Disclaimer: The following is a generalized protocol and may require optimization for specific laboratory or industrial settings.

Materials:

-

Methyldichlorosilane

-

3,3,3-Trifluoropropene

-

Platinum catalyst (e.g., Karstedt's catalyst, Speier's catalyst)[12]

-

Anhydrous toluene (or other suitable solvent)

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

A reaction vessel equipped with a stirrer, condenser, dropping funnel, and an inert gas inlet is charged with methyldichlorosilane and the platinum catalyst under an inert atmosphere.

-

The reaction mixture is heated to the desired temperature (typically 50-100 °C).

-

3,3,3-Trifluoropropene is added dropwise to the reaction mixture while maintaining the temperature.

-

The reaction is monitored by Gas Chromatography (GC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

Reactivity and Downstream Applications

This compound is a versatile precursor for a variety of fluorosilicone materials. Its primary reaction is hydrolysis and subsequent polycondensation to form polysiloxanes.

Hydrolysis and Polycondensation

The dichlorosilane moiety readily reacts with water in a hydrolysis reaction to form a transient silanediol, which then undergoes polycondensation to form polysiloxanes. This process is the foundation for the production of fluorosilicone oils, elastomers, and resins.

Applications in Drug Development and Biomedical Science

While this compound itself does not have direct therapeutic applications, the fluorosilicone polymers derived from it are of significant interest to the pharmaceutical and medical device industries due to their unique properties.[13]

-

Biocompatibility: Fluorosilicone materials are generally considered to have good biocompatibility, being non-toxic and chemically stable, making them suitable for use in medical devices that come into contact with human tissues and bodily fluids.[14]

-

Drug Delivery: Fluorosilicone polymers can be used as carriers for controlled drug release.[3] Their hydrophobic nature can be advantageous for the sustained release of certain drugs.[15] They can be formulated into matrices or reservoirs in drug delivery systems to achieve precise and sustained therapeutic effects.

-

Medical Devices: The excellent chemical resistance and stability of fluorosilicones make them ideal for manufacturing components of medical devices such as seals, gaskets, tubing, and catheters, especially where resistance to sterilization procedures and bodily fluids is required.[13]

-

Surface Modification: Fluorinated silanes are used to modify surfaces to create hydrophobic and oleophobic coatings. This property is valuable in biomedical applications to reduce biofouling and improve the performance of medical implants and diagnostic devices.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

| Hazard | Description | Precautionary Measures |

| Flammability | Highly flammable liquid and vapor.[5] | Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. |

| Corrosivity | Causes severe skin burns and eye damage.[5] | Wear protective gloves, clothing, and eye/face protection. |

| Reactivity | Reacts violently with water, releasing hydrochloric acid.[3] | Store in a dry, well-ventilated place away from moisture. Handle under an inert atmosphere. |

| Toxicity | Irritating to the respiratory system. | Avoid breathing vapors. Use in a chemical fume hood. |

First Aid Measures:

-

Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound is a critical building block in the synthesis of high-performance fluorosilicone materials. Its unique trifluoropropyl moiety imparts desirable properties that are leveraged in a wide array of applications, from industrial coatings to advanced biomedical devices and drug delivery systems. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working to develop next-generation materials. Due to its hazardous nature, strict adherence to safety protocols is paramount when handling this compound. The continued exploration of fluorosilicone polymers derived from this monomer holds significant promise for innovation across multiple scientific and industrial sectors.

References

- 1. qualitas1998.net [qualitas1998.net]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. mddionline.com [mddionline.com]

- 4. Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. manuf-rubber.com [manuf-rubber.com]

- 7. A review of poly[(3,3,3-trifluoropropyl)methylsiloxane]: Synthesis, properties and applications [ouci.dntb.gov.ua]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C4H7Cl2F3Si | CID 12666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Innovative Applications of Fluorosilicone Materials in the Medical and Health Sector-IOTA [fluorosiliconerubber.com]

- 14. Biocompatibility of fluorosilicone gel-IOTA [iotasilicone.com]

- 15. Biomedical silicone elastomers as carriers for controlled release - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3,3,3-Trifluoropropyl)methyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3,3,3-Trifluoropropyl)methyldichlorosilane (CAS No. 675-62-7) is a fluorinated organosilicon compound of significant interest in materials science and synthetic chemistry.[1][2][3] Its unique combination of a reactive dichlorosilyl group and a stable, hydrophobic trifluoropropyl moiety makes it a valuable precursor for the synthesis of advanced polymers, surface modification agents, and as an intermediate in the production of specialty chemicals.[4] This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and reactivity, with a focus on data and experimental methodologies relevant to research and development professionals.

Molecular Structure and Properties

This compound is a tetrahedral molecule centered around a silicon atom. The silicon is bonded to a methyl group, a 3,3,3-trifluoropropyl group, and two chlorine atoms. The strong electron-withdrawing nature of the trifluoromethyl group influences the overall electronic properties of the molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, application, and process development.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₇Cl₂F₃Si | [1][2] |

| Molecular Weight | 211.09 g/mol | [3] |

| CAS Number | 675-62-7 | [1][2][3] |

| Appearance | Colorless clear liquid | [3][5] |

| Boiling Point | 121 °C | [3] |

| Density | 1.261 g/cm³ | [3] |

| Refractive Index | 1.3805-1.3855 @ 20 °C | [5] |

| Flash Point | 15 °C | [3] |

| SMILES | C--INVALID-LINK--(Cl)Cl | [1][6] |

| InChIKey | OHABWQNEJUUFAV-UHFFFAOYSA-N | [1][6] |

Structural Parameters

| Parameter | Description | Computed Value (if available) |

| Si-C (methyl) | Bond length between silicon and methyl carbon | Data not available |

| Si-C (propyl) | Bond length between silicon and propyl carbon | Data not available |

| Si-Cl | Bond length between silicon and chlorine | Data not available |

| C-C (propyl) | Bond lengths within the propyl chain | Data not available |

| C-F | Bond length between carbon and fluorine | Data not available |

| Cl-Si-Cl | Angle between the two silicon-chlorine bonds | Data not available |

| C-Si-Cl | Angle between a carbon and a chlorine bond | Data not available |

| C-Si-C | Angle between the two silicon-carbon bonds | Data not available |

Note: Specific experimental or computed values for bond lengths and angles were not found in the searched literature. The values are expected to be typical for organosilicon compounds.

Spectroscopic Data

Spectroscopic analysis is critical for the identification and characterization of this compound.

-

Mass Spectrometry: The mass spectrum shows characteristic peaks that can be used for its identification.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-F, Si-Cl, C-H, and Si-C bonds. While a detailed spectrum for the title compound is not publicly available, product specifications from suppliers confirm its identity via FTIR.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Resonances corresponding to the methyl and propyl protons are expected.

-

¹³C NMR: Signals for the methyl and the three distinct propyl carbons would be observed.

-

¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the CF₃ group.

-

²⁹Si NMR: A characteristic chemical shift for the silicon atom in this chemical environment would be present.

-

Note: While spectroscopic data for closely related compounds are available, a complete, published dataset for this compound was not identified in the conducted search.

Synthesis and Reactivity

Synthesis via Hydrosilylation

The primary industrial synthesis of this compound is achieved through the hydrosilylation of 3,3,3-trifluoropropene with methyldichlorosilane. This reaction typically employs a platinum-based catalyst, such as Speier's catalyst (hexachloroplatinic acid).

Caption: Synthesis of this compound.

The following is a general experimental protocol for the hydrosilylation of an alkene with a chlorosilane, which is representative of the synthesis of this compound.

-

Reactor Setup: A pressure reactor equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet valves is dried and purged with an inert gas (e.g., nitrogen or argon).

-

Reagent Charging: Methyldichlorosilane and a platinum catalyst (e.g., a solution of hexachloroplatinic acid in isopropanol) are charged into the reactor.

-

Reaction Conditions: The reactor is sealed and heated to the desired temperature (typically 80-120 °C).

-

Alkene Addition: 3,3,3-Trifluoropropene is slowly fed into the reactor, maintaining a constant pressure. The reaction is exothermic and the addition rate should be controlled to manage the temperature.

-

Reaction Monitoring: The reaction progress is monitored by observing the pressure drop in the reactor.

-

Work-up: Once the reaction is complete, the reactor is cooled, and the crude product is collected.

-

Purification: The product is purified by fractional distillation under atmospheric or reduced pressure to remove any unreacted starting materials and byproducts.

Reactivity and Chemical Pathways

The reactivity of this compound is dominated by the two silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, most notably by water, leading to hydrolysis.

This compound readily hydrolyzes in the presence of moisture to form silanols, which can then undergo condensation to form siloxanes. This reactivity is the basis for its use in forming polysiloxane materials. The hydrolysis reaction releases hydrochloric acid as a byproduct.

Caption: Hydrolysis and condensation of the target molecule.

Applications in Research and Development

The unique properties of this compound make it a versatile building block in several areas:

-

Polymer Chemistry: It is a key monomer in the synthesis of fluorosilicone polymers. These materials exhibit high thermal stability, chemical resistance, and low surface energy.

-

Surface Science: Used to create hydrophobic and oleophobic surfaces on a variety of substrates, including glass, metals, and ceramics.[4] This is particularly useful for applications requiring water and oil repellency.

-

Coupling Agents: It can act as a coupling agent to improve the adhesion between inorganic fillers and organic polymer matrices in composite materials.[4]

Safety and Handling

This compound is a flammable liquid and is corrosive.[3] It reacts with water and moisture to produce hydrochloric acid. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It should be stored in a cool, dry place away from sources of ignition and moisture.

Conclusion

This compound is a valuable and versatile chemical intermediate with a unique set of properties derived from its fluorinated propyl group and reactive chlorosilyl functionality. While detailed experimental structural and spectroscopic data are not widely published, its synthesis, properties, and reactivity are well-understood within the context of organosilicon chemistry. This guide provides a foundational understanding for researchers and professionals working with this compound in the development of new materials and chemical entities.

References

- 1. This compound | C4H7Cl2F3Si | CID 12666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Silane, dichloromethyl(3,3,3-trifluoropropyl)- [webbook.nist.gov]

- 3. This compound | CAS 675-62-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 97% 100 g | Request for Quote [thermofisher.com]

- 6. PubChemLite - this compound (C4H7Cl2F3Si) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Synthesis of (3,3,3-Trifluoropropyl)methyldichlorosilane

This technical guide provides a comprehensive overview of the primary synthesis route for (3,3,3-Trifluoropropyl)methyldichlorosilane, a key intermediate in the production of fluorosilicones and other advanced materials. The document is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound, with the chemical formula CF₃CH₂CH₂Si(CH₃)Cl₂, is a valuable organosilicon compound. Its trifluoropropyl group imparts unique properties, such as low surface energy, hydrophobicity, and chemical resistance, to polymers and surfaces. These characteristics make it a critical building block for manufacturing high-performance materials, including fluoroelastomers, sealants, and coatings, which are utilized in demanding environments across the aerospace, automotive, and electronics industries. The primary and most industrially viable method for its synthesis is the hydrosilylation of 3,3,3-trifluoropropene with methyldichlorosilane.

Core Synthesis Route: Hydrosilylation

The predominant method for synthesizing this compound is the platinum-catalyzed hydrosilylation of 3,3,3-trifluoropropene with methyldichlorosilane. This addition reaction forms a stable carbon-silicon bond, proceeding with high efficiency and selectivity.

Reaction Mechanism and Signaling Pathway

The catalytic cycle, generally following a modified Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond of methyldichlorosilane to the platinum catalyst, followed by the coordination and insertion of 3,3,3-trifluoropropene. The final step is the reductive elimination of the product, regenerating the active catalyst.

Caption: Hydrosilylation of 3,3,3-trifluoropropene with methyldichlorosilane.

Experimental Protocols

A representative experimental procedure for the synthesis of this compound via hydrosilylation is detailed below. This protocol is based on established methods found in scientific literature and patents.

Materials:

-

3,3,3-Trifluoropropene

-

Methyldichlorosilane

-

Platinum catalyst (e.g., hexachloroplatinic acid solution in isopropanol - Speier's catalyst, or platinum-divinyltetramethyldisiloxane complex - Karstedt's catalyst)

-

Anhydrous toluene (solvent, optional)

-

Inert gas (e.g., nitrogen or argon)

Equipment:

-

A high-pressure autoclave or a three-necked flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inert gas inlet.

-

Temperature control system (heating mantle or oil bath)

-

Distillation apparatus for purification

Procedure:

-

Reactor Setup: The reaction vessel is thoroughly dried and purged with an inert gas to ensure anhydrous and oxygen-free conditions.

-

Charging the Reactor: The reactor is charged with methyldichlorosilane and the platinum catalyst. If a solvent is used, anhydrous toluene is added at this stage.

-

Reactant Addition: The reactor is heated to the desired temperature. 3,3,3-Trifluoropropene is then added portion-wise or continuously via the dropping funnel or a pump. The addition rate is controlled to maintain the reaction temperature within the desired range.

-

Reaction: The reaction mixture is stirred at the specified temperature and pressure for a set duration to ensure complete conversion.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The crude product is then purified by fractional distillation under atmospheric or reduced pressure to isolate the this compound.

Data Presentation

The following table summarizes typical quantitative data for the hydrosilylation synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 3,3,3-Trifluoropropene | 1.0 - 1.2 equivalents | General Practice |

| Methyldichlorosilane | 1.0 equivalent | General Practice |

| Catalyst | ||

| Catalyst Type | Speier's or Karstedt's | Common Catalysts |

| Catalyst Loading | 10 - 100 ppm Pt | Typical Range |

| Reaction Conditions | ||

| Temperature | 60 - 150 °C | Varies with catalyst |

| Pressure | 1 - 20 atm | Dependent on temperature |

| Reaction Time | 2 - 12 hours | Dependent on conditions |

| Solvent | Toluene or neat | Optional |

| Product | ||

| Yield | 85 - 95% | Reported yields |

| Purity | >99% (after distillation) | Achievable purity |

Experimental Workflow

The logical flow of the synthesis process, from reactant preparation to final product analysis, is illustrated in the following diagram.

Caption: General workflow for the synthesis of this compound.

Alternative Synthesis Route: Grignard Reaction

An alternative, though less common, approach for forming the C-Si bond is through a Grignard reaction. This would involve the synthesis of a 3,3,3-trifluoropropyl Grignard reagent (CF₃CH₂CH₂MgX, where X is a halide) and its subsequent reaction with methyldichlorosilane.

Plausible Reaction Scheme

-

Formation of the Grignard Reagent: 3,3,3-Trifluoropropyl halide + Mg → 3,3,3-Trifluoropropylmagnesium halide

-

Reaction with Methyldichlorosilane: 3,3,3-Trifluoropropylmagnesium halide + CH₃SiHCl₂ → this compound + MgXCl

While theoretically feasible, this route can be challenging due to the potential for side reactions and the difficulty in preparing and handling the fluorinated Grignard reagent. Detailed experimental protocols and yield data for this specific synthesis are not as readily available in the public domain compared to the hydrosilylation method.

Conclusion

The hydrosilylation of 3,3,3-trifluoropropene with methyldichlorosilane stands as the most efficient and industrially relevant method for the synthesis of this compound. This process, typically catalyzed by platinum complexes, offers high yields and purity. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important fluorosilane intermediate. Further research may focus on the development of more cost-effective and recyclable catalysts to enhance the sustainability of the synthesis process.

An In-depth Technical Guide to the Safety and Handling of (3,3,3-Trifluoropropyl)methyldichlorosilane

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for specialized reagents is paramount. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for (3,al)methyldichlorosilane (CAS No. 675-62-7), a key intermediate in the production of fluorosilicones.[1]

Chemical and Physical Properties

(3,3,3-Trifluoropropyl)methyldichlorosilane is a flammable and corrosive liquid that requires careful handling.[2][3] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C4H7Cl2F3Si |

| Molecular Weight | 211.09 g/mol [3][4] |

| Appearance | Liquid[4] |

| Specific Gravity | 1.261 g/cm³[3] |

| Boiling Point | 118 °C |

| Flash Point | 20 °C |

| Refractive Index @ 20°C | 1.3727 |

Hazard Identification and Classification

This chemical is classified as hazardous under the OSHA Hazard Communication Standard.[3] It is a flammable liquid and vapor, and it causes severe skin burns and eye damage.[2][3] It may also cause respiratory irritation.[2][3]

GHS Hazard Classification:

| Class | Category | Hazard Statement |

| Flammable liquids | Category 2 or 3 | H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor[3][5] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[3] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[2][3] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[2][3] |

| Acute Inhalation Toxicity - Vapors | Category 4 | H332: Harmful if inhaled |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

-

Use only in a well-ventilated area or under a chemical fume hood.[3][6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[3][5]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][5]

-

Ground and bond containers and receiving equipment to prevent static discharge.[3][5]

Storage:

-

Store in a dry, cool, and well-ventilated place.[3]

-

This substance is moisture-sensitive; store under an inert gas.[2]

-

Incompatible materials include acids, alcohols, and oxidizing agents.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this chemical. The selection of appropriate PPE should be based on a thorough risk assessment of the specific tasks being performed.

| PPE Type | Specifications |

| Eye/Face Protection | Chemical safety goggles and a face shield should be worn where there is a potential for splashing.[7] Safety glasses with side shields may be sufficient for low-splash potential situations.[7] |

| Skin Protection | Wear appropriate protective gloves (e.g., neoprene or nitrile rubber) and clothing to prevent skin exposure.[8][9] Disposable gloves and clothing are often preferred.[7] |

| Respiratory Protection | If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] |

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][10] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with water or shower for at least 15 minutes.[3][6] Call a physician immediately.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[3][6] Get immediate medical advice/attention.[2][3] |

| Ingestion | Do NOT induce vomiting.[2][3] Rinse the mouth with water.[2][3] Get immediate medical advice/attention.[2] |

Spill and Leak Procedures:

-

Evacuate personnel to a safe area and ensure adequate ventilation.[6]

-

Remove all sources of ignition.[6]

-

Wear appropriate personal protective equipment.[2]

-

For small spills, absorb with an inert dry material and place in a suitable container for disposal.[2][3]

-

For large spills, dike the area to contain the spill and collect the material.[2]

Fire-Fighting Measures:

-

Suitable extinguishing media include alcohol-resistant foam, carbon dioxide, dry powder, and water spray.[2]

-

Do not use water directly on the substance as it reacts to generate heat and flammable gases.[2]

-

Firefighters should wear self-contained breathing apparatus and full protective gear.[3]

-

Containers may explode when heated, so use a water spray to cool them from a distance.[2][3]

Reactivity and Decomposition

This compound is stable in sealed containers under a dry, inert atmosphere.[5] It reacts with water and moisture in the air to liberate hydrogen chloride.[5] Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, hydrogen chloride, hydrogen fluoride, and silicon oxides.[2]

Experimental Protocols

Detailed experimental protocols for the derivation of the safety data presented in this guide are not publicly available. The information is compiled from various Safety Data Sheets (SDS), which are themselves summaries of internal or proprietary studies. The methodologies for GHS classification, for instance, involve standardized criteria and testing procedures that are not typically detailed in the SDS.

Visualizations

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows and chemical reactions.

Caption: Safe Handling Workflow Diagram.

Caption: Decomposition Pathway with Water.

References

- 1. (3,3,3-Trifluoropropyl)dichloromethylsilane - Career Henan Chemical Co. [coreychem.com]

- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C4H7Cl2F3Si | CID 12666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. americanchemistry.com [americanchemistry.com]

- 8. gelest.com [gelest.com]

- 9. dupont.com [dupont.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Reactivity of (3,3,3-Trifluoropropyl)methyldichlorosilane with Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of (3,3,3-Trifluoropropyl)methyldichlorosilane with water. Due to the limited availability of specific experimental data for this particular compound, this guide draws upon established principles of chlorosilane chemistry, with dichlorodimethylsilane serving as a primary analogue. The presence of the electron-withdrawing 3,3,3-trifluoropropyl group is expected to influence the reaction kinetics, and this is discussed in the context of general reactivity principles.

Introduction

This compound is a key intermediate in the synthesis of fluorosilicones.[1] These specialized polymers exhibit desirable properties such as oil repellency, chemical resistance, and thermal stability, making them valuable in various applications, including specialty coatings, adhesives, and sealants.[1] The fundamental reaction for the formation of these polymers is the hydrolysis of the dichlorosilane precursor, followed by condensation. Understanding the reactivity of this compound with water is therefore crucial for controlling the polymerization process and the final properties of the resulting fluorosilicone materials.

Reaction Mechanism and Products

The reaction of this compound with water proceeds through a two-step mechanism: hydrolysis followed by condensation.

Hydrolysis

In the initial step, the two chlorine atoms on the silicon are replaced by hydroxyl groups in a reaction with water. This is a vigorous reaction that produces (3,3,3-Trifluoropropyl)methylsilanediol and hydrochloric acid (HCl) as a byproduct.[2][3] The reaction is typically rapid due to the high reactivity of the Si-Cl bond with water.

Reaction Equation:

CF₃CH₂CH₂Si(CH₃)Cl₂ + 2H₂O → CF₃CH₂CH₂Si(CH₃)(OH)₂ + 2HCl

The hydrolysis of chlorosilanes is generally considered to be a nucleophilic substitution reaction at the silicon center.

Condensation

The resulting silanediol, (3,3,3-Trifluoropropyl)methylsilanediol, is unstable and readily undergoes condensation to form polysiloxanes.[4][5] This condensation can occur in two ways:

-

Linear Condensation: Silanediol molecules react with each other to form linear polymer chains with the elimination of water.

-

Cyclic Condensation: Intramolecular or intermolecular condensation can lead to the formation of cyclic polysiloxanes.

The balance between linear and cyclic products can be influenced by reaction conditions such as temperature, concentration, and the presence of catalysts. The hydrochloric acid generated during hydrolysis can act as a catalyst for the condensation reaction.[4]

General Condensation Reaction:

n CF₃CH₂CH₂Si(CH₃)(OH)₂ → [-Si(CH₃)(CH₂CH₂CF₃)-O-]n + n H₂O

The final products are typically a mixture of linear and cyclic polysiloxanes.

Visualizing the Reaction Pathway

The following diagram illustrates the hydrolysis and subsequent condensation of this compound.

Quantitative Data

| Parameter | This compound | Dichlorodimethylsilane (Analogue) |

| Molecular Formula | C₄H₇Cl₂F₃Si | C₂H₆Cl₂Si |

| Molecular Weight | 211.08 g/mol | 129.06 g/mol |

| Boiling Point | Not available | 70 °C |

| Reactivity with Water | Vigorous | Vigorous |

Table 1: Physical and chemical properties of this compound and its analogue, Dichlorodimethylsilane.

Experimental Protocols

The following are generalized protocols for studying the hydrolysis of dichlorosilanes, which can be adapted for this compound. Caution: These reactions are exothermic and produce corrosive hydrochloric acid. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Monitoring Hydrolysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for monitoring the kinetics of the hydrolysis reaction by observing the disappearance of the reactant and the appearance of the silanol intermediate.

Methodology:

-

Sample Preparation: In an NMR tube, dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d).

-

Initiation of Reaction: Add a stoichiometric amount of D₂O to the NMR tube.

-

Data Acquisition: Immediately acquire ¹H and ²⁹Si NMR spectra at regular time intervals.

-

Data Analysis: Integrate the signals corresponding to the methyl protons of the starting material and the silanol protons of the product to determine the reaction progress over time.

Monitoring Hydrolysis and Condensation by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to monitor both the hydrolysis and condensation steps by observing changes in the vibrational modes of the Si-Cl, Si-OH, and Si-O-Si bonds.

Methodology:

-

Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe for in-situ monitoring.

-

Reaction Setup: In a reaction vessel, add a solvent (e.g., a dry, inert solvent like dichloromethane) and this compound.

-

Data Acquisition: Record a background spectrum.

-

Initiation of Reaction: Add a controlled amount of water to the reaction mixture while stirring.

-

Time-Resolved Spectra: Collect FTIR spectra at regular intervals.

-

Data Analysis: Monitor the decrease in the Si-Cl stretching band and the appearance and subsequent decrease of the Si-OH stretching band, along with the growth of the Si-O-Si stretching band.

Workflow for Experimental Analysis

The following diagram outlines a typical workflow for the experimental investigation of this compound hydrolysis.

Safety Considerations

This compound is a hazardous substance. It is highly flammable and reacts violently with water. The reaction produces hydrochloric acid, which is corrosive and can cause severe skin burns and eye damage.[4] Inhalation of vapors may cause respiratory irritation.[4] It is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

Conclusion

The reaction of this compound with water is a fundamental process in the synthesis of fluorosilicones. While specific quantitative data for this compound is scarce, the well-established chemistry of dichlorosilanes provides a solid framework for understanding its reactivity. The hydrolysis is expected to be a rapid, exothermic reaction yielding a silanediol and hydrochloric acid, followed by condensation to form polysiloxanes. The electron-withdrawing nature of the trifluoropropyl group likely enhances the rate of hydrolysis. Further experimental studies, utilizing techniques such as NMR and FTIR spectroscopy, are necessary to fully elucidate the kinetics and mechanism of this important reaction.

References

(3,3,3-Trifluoropropyl)methyldichlorosilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,3,3-Trifluoropropyl)methyldichlorosilane is a versatile organosilicon compound of significant interest in various high-technology sectors, including the pharmaceutical, agrochemical, and electronics industries. Its unique properties, derived from the presence of both a trifluoropropyl group and reactive chlorosilyl functionalities, make it a valuable building block for the synthesis of advanced materials, particularly fluorosilicones. This technical guide provides an in-depth overview of its synonyms, chemical and physical properties, a representative synthesis protocol, and its primary applications.

Synonyms and Identifiers

For clarity and comprehensive literature searching, a list of synonyms and identifiers for this compound is provided below.

| Identifier Type | Value |

| IUPAC Name | Dichloro(methyl)(3,3,3-trifluoropropyl)silane |

| CAS Number | 675-62-7[1] |

| EC Number | 211-623-4 |

| Molecular Formula | C4H7Cl2F3Si[1] |

| InChI Key | OHABWQNEJUUFAV-UHFFFAOYSA-N |

| SMILES | C--INVALID-LINK--(Cl)CCC(F)(F)F |

| Common Synonyms | (3,3,3-Trifluoropropyl)dichloromethylsilane, Dichloromethyl-3,3,3-trifluoropropylsilane, Methyl(3,3,3-trifluoropropyl)dichlorosilane, Trifluoropropylmethyldichlorosilane |

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound, compiled from various sources.

| Property | Value |

| Molecular Weight | 211.08 g/mol [1] |

| Appearance | Colorless to almost colorless clear liquid[2] |

| Boiling Point | 121-122 °C |

| Density | 1.285 g/mL |

| Refractive Index (@ 20°C) | 1.3805-1.3855[2] |

| Purity (by GC) | ≥96.0%[2] |

| Flash Point | 15 °C |

| Solubility | Soluble in organic solvents such as toluene, hexane, and chloroform. |

| Hydrolytic Sensitivity | Reacts rapidly with moisture, water, and protic solvents. |

Spectral Data

Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrum of this compound obtained by GC-MS shows a characteristic fragmentation pattern. The most abundant ions are observed at the following mass-to-charge ratios (m/z):

| m/z | Relative Intensity |

| 113 | Top Peak |

| 115 | 2nd Highest |

| 63 | 3rd Highest |

Data sourced from PubChem.[1]

The fragmentation pattern of organosilanes is complex. The top peak at m/z 113 likely corresponds to the loss of the trifluoropropyl group and a chlorine atom from the molecular ion.

Experimental Protocols

Representative Synthesis: Hydrosilylation of 3,3,3-Trifluoropropene

The primary industrial synthesis of this compound is achieved through the hydrosilylation of 3,3,3-trifluoropropene with methyldichlorosilane, typically catalyzed by a platinum-based catalyst. While specific proprietary industrial protocols are not publicly available, a representative laboratory-scale procedure is outlined below, based on established principles of hydrosilylation reactions.

Materials:

-

3,3,3-Trifluoropropene

-

Methyldichlorosilane

-

Platinum-based catalyst (e.g., Karstedt's catalyst, Speier's catalyst)

-

Anhydrous, inert solvent (e.g., toluene)

-

Inert gas (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: A dry, inert-atmosphere reaction vessel (e.g., a Schlenk flask or a pressure reactor) equipped with a magnetic stirrer, a condenser, a thermocouple, and an addition funnel is assembled. The entire system is purged with an inert gas to exclude moisture.

-

Charging the Reactor: The reaction vessel is charged with methyldichlorosilane and the anhydrous solvent.

-

Catalyst Addition: A catalytic amount of the platinum catalyst is added to the reaction mixture.

-

Addition of 3,3,3-Trifluoropropene: 3,3,3-Trifluoropropene is slowly added to the reaction mixture via the addition funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) to observe the consumption of the starting materials and the formation of the product.

-

Work-up and Purification: Upon completion of the reaction, the crude product is carefully quenched. The resulting mixture is then purified by fractional distillation under atmospheric or reduced pressure to isolate the this compound from unreacted starting materials, solvent, and any side products.[3][4] The fractions are collected based on their boiling points, and the purity of the final product is confirmed by GC analysis.

Applications in Synthesis

A primary application of this compound is as a monomer in the synthesis of fluorosilicone polymers, such as poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS).[5][6] These polymers exhibit exceptional properties, including high thermal stability, chemical resistance, and low-temperature flexibility, making them suitable for demanding applications in the aerospace, automotive, and medical device industries.

The synthesis of PTFPMS from this compound typically involves hydrolysis and subsequent condensation polymerization.

Workflow for Fluorosilicone Polymer Synthesis

Caption: Synthesis of PTFPMS from this compound.

Signaling Pathways and Logical Relationships

Given that this compound is a chemical intermediate primarily used in materials science, it is not directly involved in biological signaling pathways. The logical relationship of importance is its role as a precursor in the synthesis of fluorosilicone polymers, as depicted in the workflow diagram above.

Conclusion

This compound is a key organosilicon monomer with a unique combination of properties that make it indispensable for the synthesis of high-performance fluorosilicone polymers. Its careful synthesis, purification, and handling are crucial for the production of materials with the desired characteristics for advanced applications. This guide provides a foundational understanding of this important chemical for researchers and professionals in related fields.

References

- 1. This compound | C4H7Cl2F3Si | CID 12666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rtilab.com [rtilab.com]

- 3. How To [chem.rochester.edu]

- 4. youtube.com [youtube.com]

- 5. Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(3,3,3-Trifluoropropyl)methyldichlorosilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical constants, synthesis, and applications of (3,3,3-Trifluoropropyl)methyldichlorosilane. The information is curated for professionals in research and development who require precise data and procedural insights for the use of this versatile chemical intermediate.

Core Physical and Chemical Properties

This compound is a colorless liquid with the chemical formula C₄H₇Cl₂F₃Si.[1][2][3] It is a key precursor in the synthesis of fluorosilicones, materials that offer enhanced thermal stability, chemical resistance, and oil repellency.[3][4] The following tables summarize its key physical constants.

| Identifier | Value |

| CAS Number | 675-62-7 |

| Molecular Formula | C₄H₇Cl₂F₃Si |

| Molecular Weight | 211.09 g/mol |

| IUPAC Name | Dichloro(methyl)(3,3,3-trifluoropropyl)silane |

| Synonyms | Dichloromethyl(3,3,3-trifluoropropyl)silane, Methyl-3,3,3-trifluoropropyldichlorosilane |

| Physical Constant | Value | Conditions |

| Appearance | Clear, colorless liquid | Ambient |

| Boiling Point | 121 °C | Atmospheric Pressure |

| Density | 1.261 g/mL | Not Specified |

| Refractive Index | 1.3805 - 1.3855 | @ 20°C |

| Flash Point | 15 °C | |

| Purity | ≥96.0% (by GC) |

Synthesis Pathway

The primary industrial synthesis of this compound is achieved through the hydrosilylation of 3,3,3-trifluoropropene with dichloromethylsilane. This reaction is typically catalyzed by a platinum-based catalyst.

Role as a Chemical Intermediate

This compound serves as a crucial intermediate in the production of fluorosilicone polymers.[3][4] The dichlorosilyl group is readily hydrolyzed to form silanols, which then undergo condensation polymerization to create the polysiloxane backbone. The trifluoropropyl group imparts the desirable properties to the final polymer.

Experimental Protocols

Detailed experimental protocols for the determination of the physical constants of this compound are outlined below. These are generalized methods and may be adapted based on specific laboratory equipment and standards.

Determination of Purity by Gas Chromatography (GC)

Objective: To determine the purity of this compound.

Instrumentation:

-

Gas chromatograph equipped with a thermal conductivity detector (TCD).

-

Column: 10% diethyl phthalate on a 6201 support (60-80 mesh), 3m x 5mm i.d. stainless-steel column.[5]

Procedure:

-

Set the GC conditions:

-

Prepare a sample of this compound for injection. Due to its moisture sensitivity, handling should be performed under an inert atmosphere.

-

Inject a suitable volume of the sample into the GC.

-

Record the chromatogram.

-

The purity is calculated based on the area percentage of the main peak corresponding to this compound.

Identification by Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To confirm the identity of the compound by analyzing its functional groups.

Instrumentation:

-

FTIR spectrometer.

Procedure:

-

Acquire a background spectrum of the empty sample holder (e.g., KBr plates).

-

Place a thin film of the liquid sample between two KBr plates.

-

Acquire the infrared spectrum of the sample over the range of 4000-400 cm⁻¹.

-

The resulting spectrum should be compared to a reference spectrum of this compound to confirm its identity.

Determination of Refractive Index

Objective: To measure the refractive index of the liquid sample.

Instrumentation:

-

Abbe refractometer.

-

Constant temperature water bath (20 °C).

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Apply a few drops of this compound to the prism.

-

Close the prism and allow the sample to equilibrate to 20 °C.

-

Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index from the scale.

Applications in Drug Development and Research

While this compound is not a pharmaceutical agent itself, its derivatives, fluorosilicones, have potential applications in the medical and pharmaceutical fields. These applications stem from the unique properties imparted by the trifluoropropyl group, such as biocompatibility, chemical inertness, and low surface energy. Potential areas of use include:

-

Medical Devices: As coatings for medical devices to improve biocompatibility and reduce friction.

-

Drug Delivery: In the formulation of controlled-release drug delivery systems.

-

Biomedical Research: As components of microfluidic devices and biocompatible seals.

The synthesis of novel fluorosilicone polymers from this starting material allows for the tailoring of properties to meet the specific demands of these advanced applications.

References

- 1. lgcstandards.com [lgcstandards.com]

- 2. Buy Online CAS Number 675-62-7 - TRC - this compound | LGC Standards [lgcstandards.com]

- 3. (3,3,3-Trifluoropropyl)dichloromethylsilane - Career Henan Chemical Co. [coreychem.com]

- 4. (3,3,3-Trifluoropropyl)dichloromethylsilane - Career Henan Chemical Co. [coreychem.com]

- 5. [Determination of chlorosilanes by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of (3,3,3-Trifluoropropyl)methyldichlorosilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectral data for (3,3,3-Trifluoropropyl)methyldichlorosilane is limited. This guide has been compiled using predicted data, information from analogous compounds, and established principles of spectroscopic analysis.

This compound is a fluorinated organosilane of interest in materials science and as a synthetic intermediate. Its chemical structure, characterized by a trifluoropropyl group, a methyl group, and two chlorine atoms attached to a central silicon atom, gives rise to distinct spectral features. This technical guide provides a detailed overview of its expected spectral characteristics across various analytical techniques.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 675-62-7 | [1] |

| Molecular Formula | C4H7Cl2F3Si | [1] |

| Molecular Weight | 211.09 g/mol | [1] |

| IUPAC Name | dichloro(methyl)(3,3,3-trifluoropropyl)silane | [1] |

| Physical Form | Liquid | [1] |

| Boiling Point | 121 °C | |

| Density | 1.261 g/mL |

Mass Spectrometry (MS)

Mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns arising from the cleavage of Si-C, Si-Cl, and C-C bonds. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.

Predicted Mass Spectrometry Data [1][2]

| Adduct | m/z |

| [M]+ | 209.96406 |

| [M+H]+ | 210.97189 |

| [M+Na]+ | 232.95383 |

| [M-H]- | 208.95733 |

Expected Fragmentation Pathways:

The fragmentation of organochlorosilanes under electron impact can be complex.[3] Key fragmentation pathways for this compound would likely involve:

-

Loss of a methyl radical (•CH₃)

-

Loss of a chlorine radical (•Cl)

-

Cleavage of the propyl chain, potentially leading to fragments such as [M-C₃H₄F₃]⁺.

-

Rearrangement reactions followed by fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound, with ¹H, ¹³C, ¹⁹F, and ²⁹Si nuclei all providing valuable information.

Predicted ¹H NMR Spectral Data

| Protons | Multiplicity | Predicted Chemical Shift (ppm) | Coupling |

| Si-CH ₃ | Singlet | 0.5 - 1.0 | |

| Si-CH ₂- | Multiplet | 0.8 - 1.2 | |

| -CH ₂-CF₃ | Multiplet | 2.0 - 2.5 |

-

The Si-CH₃ protons are expected to appear as a singlet in the upfield region, typical for methyl groups attached to silicon.

-

The methylene protons adjacent to the silicon (Si-CH₂-) will likely be a multiplet due to coupling with the other methylene group.

-

The methylene protons adjacent to the trifluoromethyl group (-CH₂-CF₃) are expected to be shifted downfield due to the electron-withdrawing effect of the fluorine atoms and will show coupling to both the adjacent CH₂ group and the ¹⁹F nuclei.

Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (ppm) |

| Si-C H₃ | -5 to 5 |

| Si-C H₂- | 10 to 20 |

| -C H₂-CF₃ | 30 to 40 (quartet) |

| -C F₃ | 120 to 130 (quartet) |

-

The Si-CH₃ carbon will appear at a high field.[4]

-

The propyl chain carbons will have distinct chemical shifts. The carbon of the -CH₂-CF₃ group is expected to show coupling with the three fluorine atoms, resulting in a quartet.

-

The CF₃ carbon will also appear as a quartet due to one-bond coupling with the fluorine atoms and will be significantly downfield.[5]

Predicted ¹⁹F NMR Spectral Data

| Fluorine | Multiplicity | Predicted Chemical Shift (ppm) |

| -CF₃ | Triplet | -65 to -75 |

-

The three equivalent fluorine atoms of the CF₃ group are expected to appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift is typical for a CF₃ group attached to a saturated carbon chain.[6][7]

Predicted ²⁹Si NMR Spectral Data

| Silicon | Predicted Chemical Shift (ppm) |

| Si | 10 to 20 |

-

The chemical shift for the silicon nucleus in dichloromethylsilanes is influenced by the substituents. For dimethyldichlorosilane, the ²⁹Si chemical shift is reported to be around 32 ppm.[8] For dichloromethylsilane, it is around 14 ppm.[9] Given the electron-withdrawing nature of the trifluoropropyl group, a shift in the range of 10-20 ppm is a reasonable prediction.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

Predicted Infrared Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (in CH₃ and CH₂) | Stretching | 2900 - 3000 | Medium |

| C-F (in CF₃) | Stretching | 1100 - 1350 | Strong, broad |

| Si-CH₃ | Bending | 1250 - 1280 | Medium |

| Si-Cl | Stretching | 425 - 625 | Strong |

-

The C-F stretching vibrations of the CF₃ group are typically very strong and appear as a broad, complex band.[10][11]

-

The Si-Cl stretching vibrations in dichlorosilanes often appear as two distinct bands in the lower frequency region of the mid-IR spectrum.[12][13][14]

Experimental Protocols

The following are generalized protocols for the spectral analysis of a liquid organosilane like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Prepare a solution of the analyte (typically 5-25 mg) in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Tune and match the appropriate NMR probes (¹H, ¹³C, ¹⁹F, ²⁹Si).

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-pulse proton spectrum. A spectral width of approximately 15 ppm centered around 5 ppm is usually sufficient.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger spectral width (e.g., 250 ppm) is necessary. An adequate number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled or coupled ¹⁹F spectrum. The spectral width should be sufficient to cover the expected chemical shift range (e.g., -50 to -90 ppm).

-

²⁹Si NMR: Acquire a proton-decoupled ²⁹Si spectrum. Due to the low gyromagnetic ratio and negative nuclear Overhauser effect of ²⁹Si, techniques like INEPT or DEPT, or the use of a relaxation agent (e.g., Cr(acac)₃), may be necessary to enhance the signal. A long relaxation delay is often required.

-

-

Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and reference them to an internal standard (e.g., TMS for ¹H, ¹³C, and ²⁹Si; CFCl₃ or another suitable standard for ¹⁹F).

Mass Spectrometry (MS) with Gas Chromatography (GC) Inlet

-

Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent (e.g., hexane, dichloromethane).

-

Instrument Setup:

-

Set up the GC with a suitable column (e.g., a nonpolar column like DB-5ms).

-

Establish an appropriate temperature program for the GC oven to ensure good separation and peak shape.

-

Set the injector and transfer line temperatures to ensure complete volatilization of the sample without degradation.

-

For the mass spectrometer, select the ionization mode (e.g., electron ionization - EI, or chemical ionization - CI). Set the mass range to be scanned (e.g., m/z 40-400).

-

-

Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system. The GC will separate the components of the sample before they enter the mass spectrometer for ionization and analysis.

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the analyte. Examine the mass spectrum of this peak to determine the molecular ion and analyze the fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a drop of the neat liquid sample between two IR-transparent salt plates (e.g., NaCl or KBr).

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the liquid directly onto the ATR crystal.

-

-

Instrument Setup:

-

Acquire a background spectrum of the clean, empty salt plates or the clean, empty ATR crystal. This is crucial to subtract any atmospheric (H₂O, CO₂) or accessory-related absorptions.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Analyze the positions and relative intensities of the absorption bands to identify the functional groups present.

Visualization of Molecular Structure and Key Spectral Features